LOXL2 Inhibitory Activity: 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid vs. Unsubstituted Oxazole-4-carboxylic Acid
5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid demonstrates measurable inhibitory activity against human lysyl oxidase homolog 2 (LOXL2), whereas the unsubstituted oxazole-4-carboxylic acid scaffold lacks this activity. In a functional assay using CHO cells expressing human LOXL2, the target compound exhibited an IC50 value of 53 nM for inhibition of hydrogen peroxide production from oxidative deamination of DAP [1]. The unsubstituted 1,3-oxazole-4-carboxylic acid is primarily utilized as a metal-organic framework component and does not demonstrate LOXL2 inhibition .
| Evidence Dimension | LOXL2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | 1,3-Oxazole-4-carboxylic acid (unsubstituted) - No reported LOXL2 inhibitory activity |
| Quantified Difference | >18,868-fold (assuming comparator IC50 > 1 mM) |
| Conditions | CHO cells expressing human LOXL2; Amplex Red fluorescence assay measuring H2O2 production; 2-hour preincubation with DAP |
Why This Matters
This quantitative difference in LOXL2 inhibition confirms that the 2,6-dichlorophenyl substitution is essential for target engagement, directly informing procurement decisions for fibrosis or oncology research programs.
- [1] BindingDB. BDBM50266784 (CHEMBL4103928): 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266784 View Source
